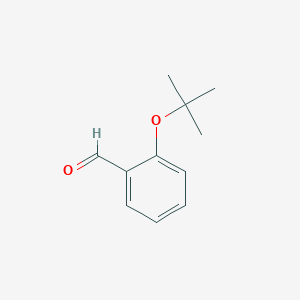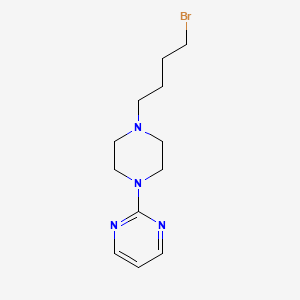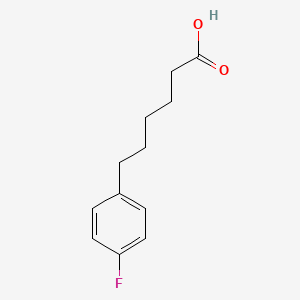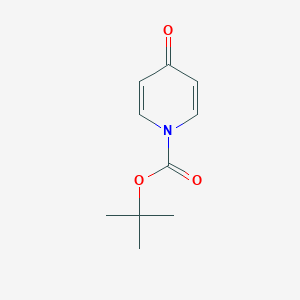
2-Tert-butoxybenzaldehyde
Vue d'ensemble
Description
2-Tert-butoxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid that is used as an intermediate in the synthesis of various specialty chemicals. The compound is characterized by the presence of a tert-butoxy group attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Tert-butoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with isobutene in the presence of an acid catalyst such as boron trifluoride. This method, however, often results in low yields due to the use of boron trifluoride .
Another method involves the use of a Grignard reagent. For example, the reaction of a Grignard reagent derived from bromotoluene with orthogiacetic acid ester, followed by hydrolysis, can yield this compound . This method is more efficient and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of 2-tert-butoxytoluene. This process can be catalyzed by bromide ions in combination with cobalt(II) acetate or cerium(III) acetate in the presence of hydrogen peroxide and glacial acetic acid . This method is preferred for its higher yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Tert-butoxybenzoic acid.
Reduction: 2-Tert-butoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Applications De Recherche Scientifique
2-Tert-butoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and specialty chemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-butoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The tert-butoxy group can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. These properties make this compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butylbenzaldehyde: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
4-Tert-butoxybenzaldehyde: Similar structure but with the tert-butoxy group in the para position.
Uniqueness
2-Tert-butoxybenzaldehyde is unique due to the position of the tert-butoxy group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialty chemicals and pharmaceuticals.
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGSWLQWNWNACQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566039 | |
| Record name | 2-tert-Butoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35129-22-7 | |
| Record name | 2-tert-Butoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)
